Dimethyl(2-methoxyethyl)phosphoramidate
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Overview
Description
Dimethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate groupThe molecular formula of this compound is C5H14NO4P, and it has a molecular weight of 183.14 g/mol .
Preparation Methods
The synthesis of Dimethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of dimethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include continuous flow reactors and other advanced technologies to optimize yield and reduce production costs .
Chemical Reactions Analysis
Dimethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can produce a variety of phosphoramidate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl(2-methoxyethyl)phosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dimethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as phosphonamidates and phosphoramidites . These compounds share some structural similarities but differ in their chemical properties and applications:
Phosphonamidates: Known for their stability and use in asymmetric catalysis and pharmaceutical research.
Phosphoramidites: Widely used in the synthesis of oligonucleotides and other nucleic acid derivatives.
This compound is unique due to its specific chemical structure and the presence of the 2-methoxyethyl group, which imparts distinct properties and reactivity.
Properties
CAS No. |
35812-36-3 |
---|---|
Molecular Formula |
C5H14NO4P |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
N-dimethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO4P/c1-8-5-4-6-11(7,9-2)10-3/h4-5H2,1-3H3,(H,6,7) |
InChI Key |
ATZRDUWAPJBPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNP(=O)(OC)OC |
Origin of Product |
United States |
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